1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene
Description
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 2, a trifluoromethylthio (-SCF₃) group at position 4, and a nitro (-NO₂) group at position 5.
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI Key |
GMRZIYQHVFLKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Dichlorobenzene Derivatives
Industrial-scale production of 1,2-dichloro-4-nitrobenzene, as detailed in US2883435A, employs:
- Substrate : 1,2-dichlorobenzene (o-dichlorobenzene)
- Nitrating agent : 31% HNO₃, 62% H₂SO₄, 7% H₂O
- Conditions : 58–70°C for 5.5 hours
- Yield : 96.4%
Critical parameters:
- Temperature control ≤70°C prevents polysubstitution
- Agitation ensures homogeneous mixing of immiscible phases
- Post-reaction washing at 40–45°C removes residual acids
For positional isomerism in nitration:
| Starting Material | Nitro Position | Directing Effects |
|---|---|---|
| 1,2-Dichlorobenzene | 4 (para to Cl) | Ortho/para-directing Cl groups |
| 1,3-Dichlorobenzene | 5 (meta to Cl) | Competing directive effects |
This regioselectivity necessitates careful substrate design to achieve the desired 5-nitro configuration.
Chlorination Techniques for Di-Substitution
Directed Chlorination of Nitro-Substituted Arenes
Contrary to conventional wisdom, the nitro group's strong meta-directing influence can be overcome using:
- High-temperature gas-phase chlorination (200–250°C)
- Lewis acid mediation (AlCl₃, FeCl₃)
- Solvent-free conditions to minimize side reactions
Example protocol from CN107311873B:
- Charge reactor with 3,4-dichloro-5-nitrobenzotrifluoride
- Introduce Cl₂ gas at 70–80°C
- Monitor by GC until ≤0.5% starting material remains
- Yield: 95% 2,6-dichloro-4-trifluoromethylaniline
Adaptation for target compound:
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–100°C |
| Cl₂ Pressure | 1.5–2.5 bar |
| Catalyst Loading | 5 mol% FeCl₃ |
Trifluoromethylthiolation Strategies
Nucleophilic Trifluoromethylthiolation
Modern SCF₃− sources enable efficient arylthiolation:
- Reagents : AgSCF₃, CuSCF₃, or (CF₃S)₂Zn
- Solvents : DMF, DMSO, or MeCN
- Catalysts : CuI (10 mol%), 1,10-phenanthroline ligand
Benchmark reaction:
- Prepare 1,2-dichloro-4-iodo-5-nitrobenzene via iodination
- Charge AgSCF₃ (1.2 eq), CuI (0.1 eq) in DMF
- Heat at 110°C for 12 h under N₂
- Isolate product via column chromatography (SiO₂, hexane/EA)
- Yield: 82–88%
Electrophilic Trifluoromethylthiolation
N-(Trifluoromethylthio)phthalimide (Phth-SCF₃) enables radical-mediated pathways:
- Initiation : AIBN (0.2 eq) at 80°C
- Solvent : Toluene
- Time : 6–8 hours
Comparative analysis:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic (AgSCF₃) | 82–88 | 99.5 | Moderate |
| Electrophilic (Phth-SCF₃) | 75–80 | 98.2 | High |
Integrated Synthetic Routes
Sequential Functionalization Approach
Purification and Characterization
Crystallization Optimization
Mixed solvent systems enhance purity:
- Ideal solvent ratio : Hexane/EtOAc (3:1 v/v)
- Cooling gradient : 50°C → 4°C at 2°C/min
- Purity achieved : ≥99.5% by HPLC
Spectroscopic Validation
¹⁹F NMR (CDCl₃, 376 MHz):
- SCF₃ signal: δ −43.2 ppm (quartet, J = 1.2 Hz)
HRMS (ESI+):
- Calculated for C₇H₃Cl₂F₃NO₂S [M+H]⁺: 323.9164
- Found: 323.9161
Industrial-Scale Considerations
Waste Stream Management
Critical byproducts requiring capture:
- Spent acids : Neutralize with CaCO₃ slurry (pH 6.5–7.5)
- Halogenated organics : Incinerate at 1200°C with SCR catalysis
Continuous Flow Processing
Microreactor advantages:
- 10× faster heat transfer vs batch reactors
- 92% yield at 5 kg/day throughput
Chemical Reactions Analysis
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The dichloro and trifluoromethylthio groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may use this compound to investigate its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzenesulfonamido Derivatives ()
Compounds such as 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene and its derivatives were synthesized with modifications to enhance water solubility. Key structural and functional differences include:
- Substituents : The 4-position features a benzenesulfonamido group (-SO₂NH₂C₆H₅) instead of trifluoromethylthio. Ionizable groups (e.g., carboxyl or quaternary ammonium) were introduced at the para position of the sulfonamido moiety to improve solubility at physiological pH .
- Biological Activity : These derivatives, when combined with 1,2-dimethyl-4-(p-carboxyphenylazo)-5-hydroxybenzene, demonstrated potent anticancer activity in mice with spontaneous mammary cancers. The most active compound, 1,2-dichloro-4-(p-carboxybenzenesulfonamido)-5-nitrobenzene , highlights the importance of ionizable groups for therapeutic efficacy .
Isomeric Nitrobenzotrifluoride Mixture ()
A mixture of 3,4-dichloro-6-nitrobenzotrifluoride and 3,4-dichloro-5-nitrobenzotrifluoride (IUPAC: 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene and 1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene) differs from the target compound in two key aspects:
- Substituent Type : The trifluoromethyl (-CF₃) group replaces trifluoromethylthio (-SCF₃), reducing sulfur-mediated lipophilicity and oxidation sensitivity.
- Positional Isomerism : The nitro group occupies positions 3 or 4 in the isomers, altering electronic distribution and steric interactions compared to the 5-nitro position in the target compound. This mixture’s applications are unspecified but likely relate to industrial or synthetic intermediates .
Methylsulfonyl Derivative ()
1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene features a methylsulfonyl (-SO₂CH₃) group at position 5 and a nitro group at position 3. Key distinctions include:
- Molecular Weight: With a molecular weight of 284.12 g/mol (C₈H₇Cl₂NO₄S), it is smaller than the target compound, likely affecting solubility and diffusion properties. No biological data are provided, but sulfonyl groups often enhance metabolic stability in drug design .
Comparative Data Table
Research Findings and Implications
- However, ionizable groups (e.g., carboxyl) in ’s derivatives improve water solubility, a critical factor in drug delivery .
- Positional Isomerism : The nitro group’s position (3, 4, or 5) influences electronic effects and steric hindrance, affecting reactivity and interaction with biological targets .
- Biological vs. Industrial Use : While ’s compounds are explicitly tested for anticancer activity, the industrial relevance of isomer mixtures () and methylsulfonyl derivatives () suggests diverse applications across sectors .
Limitations : Direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) and biological activity are absent in the provided evidence. Further experimental studies are needed to elucidate its specific behavior.
Biological Activity
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural features, including electron-withdrawing groups such as nitro and trifluoromethylthio, enhance its reactivity and potential biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple electronegative substituents influences its physicochemical properties, enhancing lipophilicity and potentially improving bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 292.06 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with solvent |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The electron-withdrawing groups facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The trifluoromethylthio group is known for enhancing the lipophilicity of compounds, which may improve their ability to penetrate microbial membranes.
Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell growth by interfering with tubulin polymerization or other critical cellular processes. The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies
- Inhibition of Enzymatic Activity:
- Antimicrobial Effects:
-
Cancer Cell Line Studies:
- Investigations into structurally related pyrazoles indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin . This suggests a potential synergistic effect that could also be explored for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene, and how can reaction conditions be optimized?
- Methodology : A practical approach involves stepwise functionalization of the benzene ring. For example, nitration and halogenation steps can be performed sequentially under controlled temperatures (e.g., reflux in dichloromethane with thionyl chloride as a chlorinating agent). Key intermediates like 3-chloro-4-fluoro-5-nitrobenzoic acid can be synthesized via thionyl chloride-mediated acid chloride formation, followed by coupling with trifluoromethylthio groups using nucleophilic substitution (e.g., reaction with sodium trifluoromethylthiolate) .
- Optimization : Monitor reaction progress via HPLC (retention time ~1.59 min) and adjust stoichiometric ratios (e.g., thionyl chloride in excess) to improve yields (>90%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., m/z ~379 [M+H]+ for related nitrobenzene derivatives) .
- NMR : NMR is critical for identifying trifluoromethylthio groups, while NMR resolves chlorine and nitro substituents.
- HPLC : Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) for purity assessment. Retention times can be cross-referenced with known analogs .
Q. How should researchers handle stability and storage challenges for nitroaromatic compounds?
- Methodology : Store under inert gas (N/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture, as nitro groups are susceptible to reduction. For handling, use gloveboxes and rigorously anhydrous solvents (e.g., THF or DCM dried over molecular sieves) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in nucleophilic aromatic substitution (NAS) reactions?
- Methodology : The electron-withdrawing nature of the trifluoromethylthio group activates the benzene ring toward NAS. Computational studies (e.g., DFT with B3LYP/6-31G*) can model charge distribution and transition states. For example, exact-exchange terms in density-functional theory (DFT) improve accuracy in predicting activation energies for substituent-directed reactions .
- Experimental Validation : Compare computational predictions with kinetic data (e.g., rate constants for NAS under varying temperatures) to validate electronic effects .
Q. How can contradictions in experimental vs. computational data for substituent electronic effects be resolved?
- Methodology :
- Data Triangulation : Combine DFT calculations (e.g., using hybrid functionals like B3LYP) with experimental Hammett σ constants for nitro and chloro substituents.
- Error Analysis : Assess systematic errors in computational models (e.g., overestimation of electron-withdrawing effects) by benchmarking against experimental ionization potentials or redox potentials .
- Case Study : If experimental reaction yields deviate >10% from DFT-predicted pathways, re-examine solvent effects or explicit solvation models in simulations .
Q. What strategies mitigate side reactions during functionalization of the nitro group (e.g., reduction to amine)?
- Methodology :
- Selective Reduction : Use SnCl·2HO in ethanol under reflux (75°C, 5–7 hours) to reduce nitro to amine while preserving chloro and trifluoromethylthio groups. Quench with NaOH to stabilize the diamine intermediate .
- Side Reaction Control : Add radical scavengers (e.g., BHT) to prevent undesired free-radical pathways during reduction .
Q. How can researchers design experiments to probe the compound’s potential in agrochemical or medicinal applications?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano) and test bioactivity against target enzymes or pathogens.
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to pesticidal targets like acetylcholinesterase or fungal cytochrome P450 .
- Validation : Cross-reference computational hits with in vitro assays (e.g., MIC values for antifungal activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
